2-Sulfamoylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

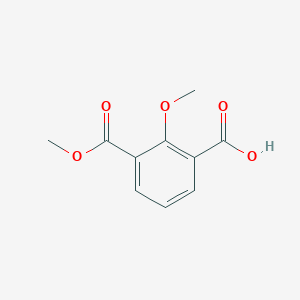

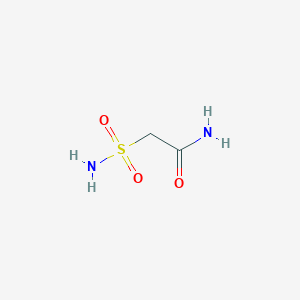

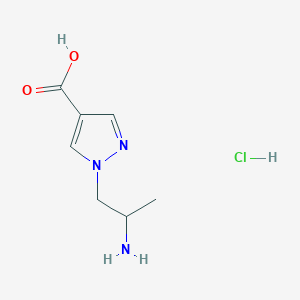

2-Sulfamoylacetamide is a chemical compound with the molecular formula C2H6N2O3S . It has an average mass of 138.146 Da and a Monoisotopic mass of 138.009918 Da .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. 2-Diazo-2-sulfamoylacetamides are first prepared from chloroacetyl chloride and secondary amines through acylation. This is followed by sequential treatments with sodium sulfite, phosphorus oxychloride, secondary amines, and 4-nitrobenzenesulfonyl azide .Molecular Structure Analysis

The molecular structure of this compound consists of 2 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom . It has a density of 1.6±0.1 g/cm3 .Chemical Reactions Analysis

The intramolecular C-H insertions of carbenes derived from 2-diazo-2-sulfamoylacetamides have been studied. The results indicate that 2-diazo-N,N-dimethyl-2-(N,N-diphenylsulfamoyl)acetamide can take the formal aromatic 1,5-C-H insertion in its N-phenylsulfonamide moiety to afford the corresponding 1,3-dihydrobenzo[c]isothiazole-3-carboxamide 2,2-dioxide derivative .Physical And Chemical Properties Analysis

This compound has a boiling point of 459.3±47.0 °C at 760 mmHg and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has an enthalpy of vaporization of 72.0±3.0 kJ/mol and a flash point of 231.5±29.3 °C . The index of refraction is 1.544 .Scientific Research Applications

Organic Chemistry and Synthesis :

- 2-Sulfamoylacetamide derivatives have been utilized in organic synthesis, particularly in sulfamoylation reactions. For instance, Okada, Iwashita, and Koizumi (2000) demonstrated an efficient method for sulfamoylation of a hydroxyl group using N, N-dimethylacetamide or 1-methyl-2-pyrrolidone as solvents, which accelerated the reaction compared to previously used solvents (Okada, Iwashita, & Koizumi, 2000).

- Que, Huang, Yang, Chen, and Xu (2019) explored the intramolecular C-H insertions of carbenes derived from 2-diazo-2-sulfamoylacetamides, a process relevant to the synthesis of various organic compounds (Que, Huang, Yang, Chen, & Xu, 2019).

Medicinal Chemistry and Drug Design :

- Sulfamoyl acetamide derivatives have been investigated for their potential in drug design. For example, Okunola-Bakare, Cao, Kopajtic, Katz, Loland, Shi, and Newman (2014) studied novel 2-[(diphenylmethyl)sulfinyl]acetamide analogues of Modafinil to understand structural requirements for binding to dopamine transporters, which is significant in designing drugs for psychostimulant abuse (Okunola-Bakare et al., 2014).

- Kumar, Guo, Marella, Cassel, Dehaven, Daubert, and Mansson (2008) identified small molecules with high affinity for the dynorphin A binding domain of the kappa opioid receptor, contributing to the understanding of opioid receptor function (Kumar et al., 2008).

Pharmacological Applications :

- Darwish, Abdel Fattah, Attaby, and Al-Shayea (2014) synthesized novel heterocyclic compounds incorporating sulfamoyl moiety for use as antimicrobial agents, highlighting the potential of these compounds in combating microbial infections (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

- Biswas, McKenna, and Supuran (2013) investigated sulfonamide inhibitors of human carbonic anhydrase isoforms, relevant in the development of drugs for diseases like glaucoma and epilepsy (Biswas, McKenna, & Supuran, 2013).

Mechanism of Action

properties

IUPAC Name |

2-sulfamoylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O3S/c3-2(5)1-8(4,6)7/h1H2,(H2,3,5)(H2,4,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJKUTTXOKTGTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40901022 |

Source

|

| Record name | NoName_71 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40901022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-2-methylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2535793.png)

![2-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenyliden]malononitrile](/img/structure/B2535795.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2535803.png)

![(5E)-5-[(5-ethyl-2-thienyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2535806.png)

![2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2535810.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2535812.png)

![(3-fluoro-4-methoxyphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2535814.png)

![N-(2-ethoxyphenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2535815.png)